3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
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Overview
Description
3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenoxyethyl thiol with a triazole derivative in the presence of a base, such as sodium hydride, under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of energetic materials. It can be incorporated into polymers and other materials to enhance their properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole core and are used in the synthesis of energetic materials.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar pharmacological activities and are investigated for their potential as anticancer and antimicrobial agents.
Uniqueness
3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is unique due to its specific structural features, such as the phenoxyethyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N6OS |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C11H12N6OS/c12-16-8-13-17-10(16)14-15-11(17)19-7-6-18-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 |
InChI Key |
JXVOOAOMRKJBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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